molecular formula C10H21N3O6S2 B7576079 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid

4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid

Numéro de catalogue B7576079
Poids moléculaire: 343.4 g/mol
Clé InChI: XBQPJLSQTBRWPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid, also known as DB844, is a sulfonamide compound that has been studied for its potential use in treating various diseases caused by protozoan parasites. DB844 has shown promising results in pre-clinical studies and is being investigated for its potential use in humans.

Mécanisme D'action

4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid works by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), which is involved in the biosynthesis of isoprenoids. Isoprenoids are essential for the survival of protozoan parasites, and inhibition of FPPS leads to the depletion of isoprenoids, ultimately leading to parasite death. This compound has been shown to be effective against multiple species of protozoan parasites, including those that are resistant to current treatments.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in pre-clinical studies, with no significant adverse effects observed. In vitro and in vivo studies have demonstrated that this compound is effective against multiple species of protozoan parasites, including those that are resistant to current treatments. This compound has also been shown to have a long half-life in the bloodstream, which may make it an attractive candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid is its broad-spectrum activity against multiple species of protozoan parasites. This makes it a potentially useful tool for studying the biology and pathogenesis of these parasites. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the study of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid. One area of focus is the development of more efficient synthesis methods to improve yields and purity. Another area of interest is the optimization of dosing regimens to maximize efficacy while minimizing toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential use in combination with other drugs for the treatment of protozoan diseases. Finally, the use of this compound as a tool for studying the biology and pathogenesis of protozoan parasites should be further explored.

Méthodes De Synthèse

The synthesis of 4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid involves several steps, including the reaction of 1,4-butanesultone with piperazine to form 4-(piperazin-1-yl)sulfonylbutane. This intermediate is then reacted with dimethylsulfamoyl chloride to form this compound. The synthesis of this compound has been optimized to improve yields and purity, and the compound has been characterized using various analytical techniques.

Applications De Recherche Scientifique

4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid has been studied for its potential use in treating diseases caused by protozoan parasites, including leishmaniasis, Chagas disease, and African trypanosomiasis. These diseases affect millions of people worldwide and are often difficult to treat due to the limited availability of effective drugs. This compound has shown promising results in pre-clinical studies, and its mechanism of action suggests that it may be effective against multiple species of protozoan parasites.

Propriétés

IUPAC Name

4-[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O6S2/c1-11(2)21(18,19)13-7-5-12(6-8-13)20(16,17)9-3-4-10(14)15/h3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQPJLSQTBRWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.